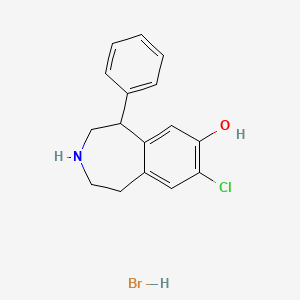

1H-3-Benzazepin-7-ol, 8-chloro-2,3,4,5-tetrahydro-5-phenyl-, hydrobromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

準備方法

合成経路と反応条件

SCH-24518は、そのデスメチル前駆体を炭素-11メチルヨウ化物でN-メチル化することにより合成できます。 反応は以下の手順で進行します :

- デスメチル前駆体をジメチルホルムアミドに溶解します。

- 1分間、60℃で炭素-11メチルヨウ化物と反応させます。

- 生成物を高速液体クロマトグラフィーで精製します。

工業的生産方法

SCH-24518の工業的生産は、同様の合成経路に従いますが、より大規模です。 プロセスには、反応条件と精製手順を正確に制御するために自動システムを使用することが含まれており、高い収率と純度が保証されます .

化学反応の分析

反応の種類

SCH-24518は、次のようないくつかのタイプの化学反応を起こします。

酸化: 様々な酸化された誘導体を形成するために酸化できます。

還元: 還元反応は、その官能基を修飾できます。

置換: 置換反応は、ベンザゼピン環に異なる置換基を導入できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主要な生成物

科学的研究の応用

Medicinal Chemistry

1. Antidepressant Activity

Research indicates that derivatives of benzazepine compounds exhibit antidepressant properties. For instance, studies have shown that certain benzazepines can act as selective serotonin receptor modulators, influencing mood regulation and potentially offering therapeutic benefits in treating depression .

2. Antipsychotic Effects

Benzazepine derivatives have been investigated for their antipsychotic effects. They may interact with dopamine receptors, which are crucial in the pathophysiology of schizophrenia and other psychotic disorders. The specific compound has shown promise in modulating these receptors effectively .

3. Neuroprotective Properties

There is emerging evidence that compounds like 1H-3-Benzazepin-7-ol may possess neuroprotective qualities. These properties could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by mitigating neuronal damage and promoting neuronal health .

Neuropharmacology

1. Receptor Interaction Studies

The compound has been studied for its interaction with serotonin receptors, particularly the 5-HT2C receptor subtype. This interaction is crucial for understanding its potential role in modulating anxiety and mood disorders .

2. Behavioral Studies

Behavioral assays in animal models have demonstrated that this compound can influence locomotor activity and anxiety-like behaviors, suggesting its utility in preclinical studies aimed at evaluating new treatments for anxiety disorders .

Case Studies

Several case studies highlight the effectiveness of benzazepine derivatives:

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationships of various benzazepines, including 1H-3-Benzazepin-7-ol derivatives. Results indicated significant antidepressant-like effects in rodent models, correlating with increased serotonin levels in the brain .

Case Study 2: Antipsychotic Potential

In another study focusing on antipsychotic activity, researchers found that specific modifications to the benzazepine structure enhanced binding affinity to dopamine receptors. This finding supports further development of these compounds as potential antipsychotic agents .

作用機序

SCH-24518は、ドーパミンD1受容体を拮抗することによりその効果を発揮します。この相互作用は受容体の活性を阻害し、ドーパミン仲介シグナル伝達経路の低下につながります。 この化合物の分子標的にはドーパミンD1受容体があり、神経伝達や神経活動に関与する経路に影響を与えます .

類似の化合物との比較

類似の化合物

SCH-23390: SCH-24518から誘導された選択的ドーパミンD1受容体アンタゴニスト。

SKF-38393: ドーパミンD1受容体アゴニスト。

SKF-75670: 別のドーパミンD1受容体アゴニスト。

独自性

SCH-24518は、ドーパミン受容体の研究に広く使用されているSCH-23390の前駆体としての役割により、独自性があります。 その選択的な拮抗作用は、ドーパミンD1受容体の生理学的および薬理学的役割を調査する上で価値があります .

類似化合物との比較

Similar Compounds

SCH-23390: A selective dopamine D1 receptor antagonist derived from SCH-24518.

SKF-38393: A dopamine D1 receptor agonist.

SKF-75670: Another dopamine D1 receptor agonist.

Uniqueness

SCH-24518 is unique due to its role as a precursor to SCH-23390, which is widely used in scientific research for studying dopamine receptors. Its selective antagonistic properties make it valuable for investigating the physiological and pharmacological roles of dopamine D1 receptors .

生物活性

The compound 1H-3-Benzazepin-7-ol, 8-chloro-2,3,4,5-tetrahydro-5-phenyl-, hydrobromide is a member of the benzazepine class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C17H19ClN2O·HBr

- Molecular Weight : 353.71 g/mol

- CAS Number : 22450127

Structural Characteristics

The structural formula indicates that the compound contains a benzazepine core with a chloro substituent and a phenyl group. This structural configuration is crucial for its interaction with biological targets.

1H-3-Benzazepin-7-ol exhibits significant activity as a selective dopamine D1 receptor antagonist . This property allows it to modulate dopamine signaling pathways, which are critical in various neurological processes.

Binding Affinity

Research has shown that this compound selectively binds to D1 receptors, inhibiting their activity and thereby influencing neurotransmitter release and neuronal excitability. This mechanism is particularly relevant in the study of conditions such as schizophrenia and Parkinson's disease.

Pharmacological Effects

The pharmacological effects of 1H-3-Benzazepin-7-ol can be summarized as follows:

- Neuroprotective Effects : Studies indicate that the compound may provide neuroprotection by modulating dopaminergic signaling.

- Antidepressant Activity : Some findings suggest potential antidepressant properties linked to its action on dopaminergic pathways.

- Anxiolytic Effects : The compound may also exhibit anxiolytic effects through its influence on neurotransmitter systems.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of 1H-3-Benzazepin-7-ol:

Therapeutic Applications

Given its biological activity, 1H-3-Benzazepin-7-ol has potential applications in treating various neurological disorders:

- Schizophrenia : By modulating dopamine receptor activity, it may help alleviate symptoms associated with schizophrenia.

- Parkinson's Disease : Its neuroprotective properties could be beneficial in slowing disease progression.

- Depression and Anxiety Disorders : The compound's influence on mood regulation presents opportunities for developing new antidepressant therapies.

Future Research Directions

Further research is necessary to fully elucidate the therapeutic potential of 1H-3-Benzazepin-7-ol. Areas for future investigation include:

- Long-term efficacy and safety profiles in clinical settings.

- Exploration of combination therapies with other pharmacological agents.

- Detailed studies on its pharmacokinetics and metabolism.

特性

CAS番号 |

90955-43-4 |

|---|---|

分子式 |

C16H17BrClNO |

分子量 |

354.7 g/mol |

IUPAC名 |

8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol;hydrobromide |

InChI |

InChI=1S/C16H16ClNO.BrH/c17-15-8-12-6-7-18-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11;/h1-5,8-9,14,18-19H,6-7,10H2;1H |

InChIキー |

XSWVQBLZJAURQF-UHFFFAOYSA-N |

SMILES |

C1CNCC(C2=CC(=C(C=C21)Cl)O)C3=CC=CC=C3.Br |

正規SMILES |

C1CNCC(C2=CC(=C(C=C21)Cl)O)C3=CC=CC=C3.Br |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

8-chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-ol 8-Chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-ol hydrobromide Sch 24518 Sch-24518 SK and F 83509 SK and F-83509 SKF-83509 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。